molecular formula C22H36N4O2 B7039954 Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate

Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate

Cat. No.: B7039954
M. Wt: 388.5 g/mol
InChI Key: LQODLSPTFSLCHV-UHFFFAOYSA-N
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Description

Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an aniline derivative, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aniline Derivative: The aniline derivative can be introduced via a nucleophilic aromatic substitution reaction, where the piperidine ring is reacted with a halogenated aniline derivative.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any nitro or carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[3-methyl-5-(4-ethylpiperazin-1-yl)anilino]piperidine-1-carboxylate: Similar structure but with an ethyl group instead of a propan-2-yl group.

    Ethyl 4-[3-methyl-5-(4-methylpiperazin-1-yl)anilino]piperidine-1-carboxylate: Similar structure but with a methyl group instead of a propan-2-yl group.

These comparisons highlight the unique structural features and potential differences in biological activity or chemical reactivity.

Properties

IUPAC Name

ethyl 4-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)anilino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c1-5-28-22(27)26-8-6-19(7-9-26)23-20-14-18(4)15-21(16-20)25-12-10-24(11-13-25)17(2)3/h14-17,19,23H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQODLSPTFSLCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC(=CC(=C2)C)N3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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